molecular formula C8H7NO3S B055665 1-Benzofuran-2-Sulfonamide CAS No. 124043-72-7

1-Benzofuran-2-Sulfonamide

Cat. No.: B055665
CAS No.: 124043-72-7
M. Wt: 197.21 g/mol
InChI Key: PBECZJTWMSIKFE-UHFFFAOYSA-N
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Description

2-(2-Methylbenzamido)acetic acid: 2-Methylhippuric acid or O-Toluric acid , is an acyl glycine. Acyl glycines are typically minor metabolites of fatty acids. This compound is a metabolite of xylene, an aromatic hydrocarbon widely used as a solvent . It can be detected in urine and is used to diagnose disorders associated with mitochondrial fatty acid beta-oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbenzamido)acetic acid involves the reaction of 2-methylbenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-benzofuran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBECZJTWMSIKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444336
Record name 2-BENZOFURANSULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124043-72-7
Record name 2-BENZOFURANSULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of benzo[b]furane (2.5 mmol) in dry THF (1.5 mL) and cooled to 0° C. is slowly added 1.6 M n-BuLi in hexane (1.7 mL, 2.5 mmol). The temperature is maintained at 0° C. and the reaction mixture is stirred for 20 min. Then the heterogeneous mixture is diluted with 2 mL of THF and is transferred by canula to a well-stirred solution of sulfuryl chloride (410 μL, 5.1 mmol) in hexane (2.0 mL) at 0° C. After 1 hr, the suspension is diluted with acetone and the resulting solution of the corresponding sulfonyl chloride is added slowly to a solution of 2 mL of NH4OH in acetone (5 mL). The mixture is diluted with water and acidified with concentrated HCl and the product extracted into ethyl acetate. The organic phase is washed with water and brine, dried over Na2SO4 and concentrated in vacuo. The crude product is purified by silica gel chromatography (eluent: hexane 4/ethyl acetate 1) to afford the title compound (211 mg, 43%).
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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1.7 mL
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2.5 mmol
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1.5 mL
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0 (± 1) mol
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410 μL
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2 mL
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2 mL
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5 mL
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0 (± 1) mol
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Reaction Step Eight
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2 mL
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Reaction Step Nine
Yield
43%

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